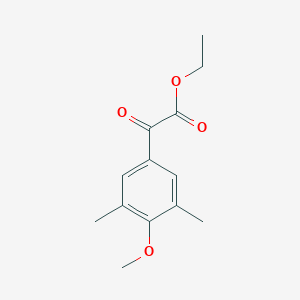

Ethyl 4-methoxy-3,5-dimethylbenzoylformate

Description

Significance of α-Keto Esters in Contemporary Organic Chemistry

α-Keto esters are highly valuable intermediates in modern organic synthesis. mdpi.comorganic-chemistry.org Their importance stems from the electrophilic nature of both the ketone and ester carbonyl groups, which allows them to participate in a variety of chemical transformations. They serve as precursors for the synthesis of other important classes of compounds, such as α-hydroxy acids and α-amino acids, which are fundamental building blocks in many biologically active molecules. libretexts.org

The reactivity of α-keto esters allows them to undergo nucleophilic attack at the carbonyl carbon, as well as reactions involving the enolate formed by deprotonation of the α-carbon. Furthermore, the presence of the two carbonyl groups can influence the stereochemical outcome of reactions, making them useful in asymmetric synthesis. Their utility is demonstrated in a wide array of reactions, including reductions, additions, and cycloadditions.

The Role of Ethyl 4-methoxy-3,5-dimethylbenzoylformate within the Keto-Ester Chemical Space

This compound (CAS Number: 107642-57-9) is a specific example of an aromatic α-keto ester. Its structure, featuring a substituted benzene (B151609) ring, offers a scaffold that can be further functionalized. The methoxy (B1213986) and dimethyl substituents on the benzene ring influence the electronic properties and steric environment of the molecule, which in turn affects its reactivity. The electron-donating nature of the methoxy and methyl groups can impact the electrophilicity of the carbonyl carbons. This particular substitution pattern makes it an interesting subject for synthetic exploration, potentially leading to the creation of novel and complex molecular architectures.

Historical Context and Evolution of Academic Research on Benzoylformate Derivatives

The study of α-keto esters dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. mdpi.com One of the classical methods for their preparation is the Friedel-Crafts acylation, a reaction developed in 1877, which involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. openstax.orgmasterorganicchemistry.com This method has been widely used for the synthesis of aryl ketones and has been adapted for the preparation of benzoylformate esters.

Over the years, research has evolved from simple synthesis and characterization to exploring the more intricate aspects of their chemistry. The 20th and 21st centuries have seen significant advancements in the use of benzoylformate derivatives in asymmetric catalysis, photochemistry, and as substrates for enzymatic transformations. rsc.orgnih.gov For instance, the photochemical reactions of benzoylformate esters have been investigated for their potential in initiating polymerization and for the synthesis of complex cyclic compounds. rsc.org The development of new catalytic systems has further expanded the synthetic utility of these compounds, allowing for more efficient and selective transformations. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(15)11(14)10-6-8(2)12(16-4)9(3)7-10/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOLYJCSFYLVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374534 | |

| Record name | Ethyl 4-methoxy-3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107642-57-9 | |

| Record name | Ethyl 4-methoxy-3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107642-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Asymmetric Transformations Involving Ethyl 4 Methoxy 3,5 Dimethylbenzoylformate Analogues

Dynamic Kinetic Resolution Strategies for α-Keto Esters

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. nih.govfrontiersin.org This process relies on the rapid in-situ racemization of the starting material, allowing the slower-reacting enantiomer to be continuously converted into the faster-reacting one, which is then selectively transformed into the desired product. frontiersin.org For α-keto esters, which are less acidic than the archetypal α-substituted β-keto esters, the development of effective DKR processes has been a significant challenge. unc.edu

A significant breakthrough in the DKR of α-keto esters has been achieved through asymmetric transfer hydrogenation (ATH). acs.org Researchers have successfully developed the first dynamic kinetic resolution of β-aryl α-keto esters using a specifically designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst. acs.orgcapes.gov.br This DKR-ATH process is highly efficient, establishing three contiguous stereocenters with remarkable and complete diastereocontrol. nih.govacs.org

The reaction proceeds via a reduction of the keto group, followed by a spontaneous lactonization of the resulting α-hydroxyl group onto a pendant ester. nih.gov This reduction/lactonization sequence yields densely functionalized, enantioenriched γ-butyrolactones, which are valuable synthetic intermediates. capes.gov.brorganic-chemistry.org The catalyst design, featuring components like an α-naphthylethylenediamine backbone, is crucial for achieving high enantioselectivity, with enantiomeric ratios (er) as high as 94:6 being reported. organic-chemistry.org This method is not only efficient but also aligns with green chemistry principles by using readily available starting materials and minimizing waste. organic-chemistry.org

Table 1: Asymmetric Transfer Hydrogenation of β-Aryl α-Keto Esters This table is representative of the types of results obtained in the field and is based on findings from cited research.

| Substrate (β-Aryl α-Keto Ester) | Catalyst | Diastereoselectivity (dr) | Enantiomeric Ratio (er) | Yield |

|---|---|---|---|---|

| Ethyl 2-oxo-3,4-diphenylbutanoate | (p-cymene)RuCl[(S,S)-TsDPEN] | >99:1 | 94:6 | High |

| Ethyl 3-(4-methoxyphenyl)-2-oxobutanoate | (p-cymene)RuCl[(S,S)-TsDPEN] | >99:1 | 92:8 | High |

| Ethyl 3-(naphthalen-2-yl)-2-oxobutanoate | (p-cymene)RuCl[(S,S)-TsDPEN] | >99:1 | 93:7 | High |

Enantioselective Photochemical Reactions of Benzoylformate Esters

Photochemical reactions offer unique pathways for chemical transformations. For benzoylformate esters and their analogues, enantioselective photochemical processes represent a frontier in asymmetric synthesis, allowing for the construction of complex cyclic structures like oxetanes.

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a direct method for synthesizing oxetanes. nih.govnih.gov However, achieving high enantioselectivity in this reaction has been a long-standing challenge. nih.gov A primary difficulty is that the interaction of the carbonyl compound with traditional Lewis or Brønsted acid catalysts can unfavorably alter the electronic structure of its excited state, leading to alternative, non-desired photoreactions. nih.govnih.gov

Recent advancements have overcome this hurdle through the development of novel chiral photocatalysts. nih.gov Specifically, a new hydrogen-bonding chiral Iridium (Ir) photocatalyst has enabled the first highly enantioselective catalytic Paternò–Büchi reaction. nih.govacs.org This approach allows the excited-state carbonyl to react in its native, unbound state, thereby preserving its desired reactivity while being influenced by the chiral environment of the photocatalyst. nih.gov This strategy has led to the successful synthesis of enantioenriched oxetanes with enantioselectivities of up to 98% ee. digitellinc.com

The success of the aforementioned chiral Ir photocatalyst is attributed to a "triplet rebound" mechanism. nih.govacs.org This mechanism provides a novel strategy for achieving stereocontrol in asymmetric photocatalysis. nih.gov In this process, the photocatalyst, which is bound to one of the substrates (an alkene), is quenched by the α-ketoester. nih.gov This energy transfer generates the triplet excited state of the ketoester. nih.gov

This triplet-state ketoester can then react with the alkene substrate that is still bound to the chiral catalyst within the solvent cage. nih.gov This "rebound" reaction occurs under the stereodirecting influence of the chiral photocatalyst, leading to the formation of the oxetane (B1205548) product with high enantiomeric enrichment. nih.gov This mechanism cleverly bypasses the issue of direct catalyst binding to the carbonyl group, which had previously hindered the development of asymmetric Paternò–Büchi reactions. nih.gov

Diastereoselective Transformations in α-Keto Ester Synthesis

Beyond controlling enantioselectivity, achieving high diastereoselectivity is critical when forming multiple stereocenters in a single transformation. For α-keto esters, reduction reactions are a common route to creating chiral centers, and controlling the relative stereochemistry of these centers is essential.

As discussed in the context of DKR-ATH, the reduction of β-aryl α-keto esters followed by lactonization is a powerful sequence for generating trisubstituted γ-butyrolactones. unc.eduorganic-chemistry.org This sequence is notable for its exceptional level of diastereocontrol, often yielding a single diastereomer. nih.govacs.org The stereochemistry of the newly formed chiral centers is dictated by the catalyst and the reaction conditions.

The Lewis acid-mediated reduction of α-alkyl-β-keto esters has been shown to proceed with different stereochemical outcomes depending on the specific metal atom used, allowing for selective access to either syn or anti diastereomers. researchgate.net For instance, using titanium tetrachloride with a pyridine-borane complex can lead to syn-selective reductions with diastereomeric ratios (dr) up to 99%, while cerium trichloride (B1173362) with a sterically hindered reducing agent can favor the anti product. researchgate.net This tunability in diastereoselective reduction highlights the sophisticated control that can be exerted over the synthesis of complex molecules derived from α-keto esters. researchgate.net

Table 2: Diastereoselective Reduction of α-Alkyl-β-Keto Esters This table illustrates the principle of achieving diastereocontrol using different reagents, based on findings from cited research.

| α-Substituent | Reducing System | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Isopropyl | TiCl₄ / Pyridine-Borane Complex | syn | Up to 99:1 |

| Phenyl | TiCl₄ / Pyridine-Borane Complex | syn | High |

| Isopropyl | CeCl₃ / LiEt₃BH | anti | High |

| Phenyl | CeCl₃ / LiEt₃BH | anti | High |

Synthetic Utility and Derivatization Strategies for Ethyl 4 Methoxy 3,5 Dimethylbenzoylformate

As Precursors to Biologically and Medicinally Relevant Organic Molecules

The inherent reactivity of the α-keto ester functionality makes ethyl 4-methoxy-3,5-dimethylbenzoylformate an excellent starting material for synthesizing molecules of biological and medicinal importance, including key amino acids, hydroxy acids, and diverse heterocyclic systems.

Pathways to α-Hydroxy Acids and α-Amino Acids

The conversion of α-keto esters into α-hydroxy and α-amino acids represents a fundamental transformation in organic synthesis, providing access to essential structural motifs found in numerous natural products and pharmaceuticals.

α-Hydroxy Acids: The most direct route to α-hydroxy acids from α-keto esters is through the reduction of the ketone functionality. Asymmetric reduction of ethyl benzoylformate and its derivatives has been shown to produce chiral α-hydroxy esters, such as ethyl mandelate, with high enantioselectivity. organic-chemistry.orgnih.gov This can be achieved using various catalytic systems, including chiral NADH analogues in the presence of metal ions or heterogeneous catalysts like platinum on alumina (B75360) modified with chiral alkaloids. organic-chemistry.orgnih.gov For this compound, such a reduction would yield the corresponding chiral ethyl 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetate, a valuable building block for more complex molecules. Biocatalytic methods, employing engineered carbonyl reductases, also offer a green and highly selective alternative for the asymmetric reduction of α-keto esters. nih.govacs.org

α-Amino Acids: Non-proteinogenic α-amino acids are crucial components in medicinal chemistry. This compound can serve as a precursor to these structures primarily through reductive amination. This process involves the reaction of the α-keto ester with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine, which is then reduced in situ to the desired α-amino acid. lookchem.comasapune.com Modern biocatalytic approaches using imine reductases (IREDs) have demonstrated the ability to perform this transformation with high conversion rates and excellent enantioselectivity on a range of α-keto esters, yielding both (R)- and (S)-α-amino esters. acs.org This method provides a direct pathway to novel α-amino acids bearing the substituted 4-methoxy-3,5-dimethylphenyl moiety.

| Precursor | Transformation | Product | Key Reagents/Catalysts | Ref |

| Ethyl Benzoylformate | Asymmetric Reduction | Ethyl (S)-Mandelate | Chiral NADH analogue, Mg(ClO₄)₂ | organic-chemistry.org |

| α-Keto Ester | Asymmetric Reductive Amination | N-Substituted α-Amino Ester | Imine Reductase (IRED), Amine | acs.org |

| Pyruvic Acid | Reductive Amination | Alanine | NH₃, NaBH₄ | lookchem.com |

Table 1: Representative Pathways to α-Hydroxy and α-Amino Acids from α-Keto Esters. This table illustrates common methods applicable for the conversion of this compound.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Quinolines, Benzimidazoles)

The dicarbonyl nature of this compound allows it to participate in various cyclocondensation reactions to form a range of important heterocyclic systems.

Pyrazoles: Pyrazole rings are typically formed by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov While not a 1,3-dicarbonyl itself, this compound can be readily converted into a suitable precursor. For instance, a Claisen condensation with an ester enolate would introduce the second carbonyl group, forming a β-keto ester. This intermediate can then undergo cyclization with hydrazine or substituted hydrazines to yield highly substituted pyrazoles. Multicomponent reactions involving hydrazine, a β-keto ester (or its precursors), an aldehyde, and malononitrile (B47326) are also powerful methods for constructing complex pyranopyrazole systems. orgsyn.orggoogle.comqub.ac.uk

Quinolines: The synthesis of quinolines often involves the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound. google.comwikipedia.org A plausible strategy for utilizing this compound would be its initial conversion to a β-keto ester, such as ethyl 2-(4-methoxy-3,5-dimethylbenzoyl)acetate. This intermediate could then participate in classic quinoline (B57606) syntheses like the Conrad-Limpach or Knorr synthesis upon reaction with an appropriate aniline under acidic or thermal conditions to generate 4-hydroxyquinolines or 2-quinolones, respectively. wikipedia.orgorganic-chemistry.org

Benzimidazoles: Benzimidazoles are generally synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.gov The α-keto group of this compound can act as the electrophilic partner in this reaction. Condensation with a substituted o-phenylenediamine would lead directly to the formation of a 2-substituted benzimidazole, where the substituent is the 4-methoxy-3,5-dimethylbenzoyl group. Subsequent manipulation of this keto group could provide further derivatives. This direct cyclization offers a straightforward entry into benzimidazoles bearing this unique aryl moiety.

Formation of Polyfunctionalized Derivatives

The reactivity of the α-keto ester allows for extensive functionalization, leading to the creation of polyfunctional molecules through acylation and allylation strategies.

C-Acylation and O-Acylation Reactions from β-Ketoesters

To undergo C- or O-acylation, this compound must first be converted into a β-ketoester. This can be achieved via a crossed-Claisen condensation with the enolate of a suitable ester. The resulting β-ketoester, possessing an active methylene (B1212753) group, exists in equilibrium with its enol form, allowing for selective acylation at either the carbon or oxygen atom.

The regioselectivity between C- and O-acylation is highly dependent on the reaction conditions, including the nature of the enolate counterion, the solvent, and the acylating agent. google.com Generally, O-acylation is favored under conditions that promote the kinetic enolate (e.g., strong, hindered bases and aprotic solvents), while C-acylation is favored under thermodynamic control or with specific chelating metal ions. The use of different acylating agents can also direct the outcome, providing a powerful tool for creating either enol esters (from O-acylation) or β-diketones (from C-acylation). organic-chemistry.org

| Substrate Type | Reaction | Product Type | General Conditions |

| β-Keto Ester | C-Acylation | β-Diketone | Thermodynamic control (e.g., NaH), specific acylating agents |

| β-Keto Ester | O-Acylation | Enol Ester | Kinetic control (e.g., LDA), aprotic solvents |

Table 2: General Principles of C- vs. O-Acylation of β-Ketoesters.

Functionalization via Allylic Activation in Benzoylformate Chemistry

Palladium-catalyzed reactions involving allylic activation, such as the Tsuji-Trost reaction, are powerful methods for C-C bond formation. In this context, the enolate derived from an α-keto ester can act as a soft nucleophile to attack a π-allyl palladium complex.

For this compound, treatment with a suitable base would generate the corresponding enolate. This enolate can then be used in a palladium-catalyzed allylic alkylation with an allylic substrate (e.g., an allyl acetate (B1210297) or carbonate). google.com This reaction would install an allyl group at the β-position of the original keto ester, leading to the formation of a β-allyl-α-keto ester. lookchem.com This transformation introduces a versatile alkene functionality that can be further manipulated, providing a route to complex polyfunctionalized molecules. The development of asymmetric variants of this reaction allows for the creation of new stereocenters with high control. asapune.com

Development of Chiral Building Blocks from α-Keto Esters

The prochiral nature of the α-keto group in this compound makes it an ideal substrate for asymmetric synthesis, enabling the development of valuable chiral building blocks.

The enantioselective reduction of the ketone is a primary strategy. As previously mentioned, catalytic asymmetric hydrogenation or transfer hydrogenation can convert the α-keto ester into a chiral α-hydroxy ester with high enantiomeric excess (ee). organic-chemistry.orgnih.gov These chiral hydroxy esters are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Similarly, asymmetric reductive amination provides access to chiral α-amino esters. acs.org The use of chiral catalysts or biocatalysts ensures that only one enantiomer is formed, avoiding the need for classical resolution. lookchem.com A dynamic kinetic resolution (DKR) process, where the starting material racemizes under the reaction conditions while one enantiomer is selectively converted, is a particularly powerful approach for transforming racemic β-substituted-α-keto esters into single diastereomers of the corresponding α-hydroxy-β-amino acid derivatives with high selectivity. These methods underscore the potential of this compound as a starting point for generating stereochemically rich and complex molecular architectures.

| Asymmetric Transformation | Product Type | Key Feature | Representative Method | Ref |

| Asymmetric Reduction | Chiral α-Hydroxy Ester | Creation of a single hydroxyl stereocenter | Ru(II)-catalyzed asymmetric transfer hydrogenation | |

| Asymmetric Reductive Amination | Chiral α-Amino Ester | Creation of a single amine stereocenter | Imine reductase (IRED) biocatalysis | acs.org |

| Dynamic Kinetic Resolution | Chiral anti-α-Hydroxy-β-Amino Ester | Control of two adjacent stereocenters | Ru(II)-catalyzed DKR of a β-amino-α-keto ester |

Table 3: Strategies for Developing Chiral Building Blocks from α-Keto Esters.

Advanced Spectroscopic and Chromatographic Methodologies in Research on Benzoylformate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

For Ethyl 4-methoxy-3,5-dimethylbenzoylformate, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicities) would provide information about neighboring protons.

Expected ¹H NMR Data: A hypothetical ¹H NMR spectrum would show signals for the aromatic protons, the methoxy (B1213986) group protons, the two methyl groups on the benzene (B151609) ring, and the protons of the ethyl ester group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The chemical shifts (δ) would be influenced by the electronic environment of each proton.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would be expected for the carbonyl carbons of the ester and ketone groups, the aromatic carbons (with distinct shifts for those bearing substituents), the methoxy carbon, the methyl carbons on the ring, and the carbons of the ethyl group.

Currently, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not available in the public domain based on a comprehensive search of scientific databases.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

In the analysis of this compound (C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of the ethoxy group (-OCH₂CH₃), the carbonyl group (-CO), and other fragments related to the substituted benzene ring. This technique is invaluable for confirming the identity of the target compound in a reaction mixture and for identifying any byproducts.

Detailed mass spectrometry data, including specific fragmentation patterns for this compound, have not been found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretching (ester and ketone): Strong absorption bands would be expected in the region of 1680-1750 cm⁻¹. The two carbonyl groups may present as distinct or overlapping peaks.

C-O stretching (ester and ether): Absorptions corresponding to the C-O bonds would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C stretching: Peaks in the range of 1450-1600 cm⁻¹ would indicate the presence of the benzene ring.

C-H stretching (aromatic and aliphatic): Signals for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the methyl and ethyl groups) would be found just below 3000 cm⁻¹.

Specific IR absorption frequencies for this compound are not available in the public research domain.

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purification and purity analysis of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide mass data for identification. The retention time from the GC and the mass spectrum from the MS would together provide a high degree of confidence in the compound's identity.

While general methodologies for the analysis of similar aromatic esters exist, specific HPLC or GC-MS methods and retention data for this compound have not been detailed in the available scientific literature.

Elemental Analysis (CHN) for Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical formula of a newly synthesized compound.

For this compound, with the molecular formula C₁₃H₁₆O₄, the theoretical elemental composition would be:

Carbon (C): 66.09%

Hydrogen (H): 6.83%

Oxygen (O): 27.08% (typically determined by difference)

Experimental results from an elemental analyzer would be compared to these theoretical values. A close agreement between the experimental and theoretical percentages would provide strong evidence for the compound's elemental composition and purity.

Q & A

Q. What are the common synthetic routes for Ethyl 4-methoxy-3,5-dimethylbenzoylformate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification of benzoylformic acid derivatives with ethanol under acidic catalysis. Key steps include:

- Friedel-Crafts acylation : Introducing methoxy and dimethyl groups to the benzene ring using AlCl₃ or BF₃ as catalysts .

- Esterification : Reacting the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

- Optimization : Yield improvements are achieved by controlling temperature (45–65°C), anhydrous conditions, and using molecular sieves to remove water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy protons (δ 3.7–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, split due to dimethyl substitution) .

- Ester carbonyl (δ 165–170 ppm in ¹³C NMR) .

- IR Spectroscopy :

- Strong absorption at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry :

- Molecular ion peak at m/z corresponding to C₁₃H₁₆O₄ (calc. 236.10) and fragmentation patterns for substituent validation .

Q. What are the key considerations in selecting purification methods for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/EtOH (1:1) for polarity-based separation .

- Recrystallization : Ethanol or ethyl acetate as solvents due to moderate solubility .

- HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to avoid peak splitting from residual protons .

- X-ray Crystallography : Validate substituent positions (e.g., methoxy orientation) as done for N-(3,5-dimethoxyphenyl)benzamide .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility .

Q. In designing derivatives for antimicrobial activity, what structural modifications show promise, and how can SAR studies be conducted?

- Methodological Answer :

- Modifications :

- Replace ethyl ester with methyl or propyl groups to alter lipophilicity .

- Introduce sulfonyl or triazole groups (as in bis-triazolothiadiazoles) to enhance activity .

- SAR Workflow :

Synthesize analogs with systematic substituent variations.

Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via MIC assays .

Corrogate activity trends with computational models (e.g., LogP, H-bonding capacity) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions with amines or thiols using Gaussian or ORCA software.

- Electrostatic Potential Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) for nucleophilic attack .

- Benchmarking : Compare predicted activation energies with experimental yields from coupling reactions (e.g., NaH-mediated sulfonylation) .

Q. What mechanistic insights guide optimization of low-yield coupling reactions involving this compound?

- Methodological Answer :

- Side Reactions : Competing hydrolysis of the ester group can be minimized by using dry solvents and inert atmospheres .

- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃ or DBU) for milder conditions .

- Kinetic Monitoring : Use in-situ IR or LC-MS to identify intermediates and adjust reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.